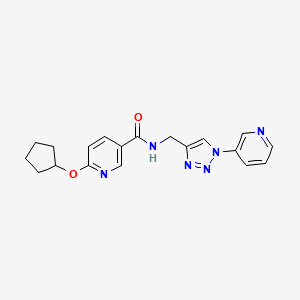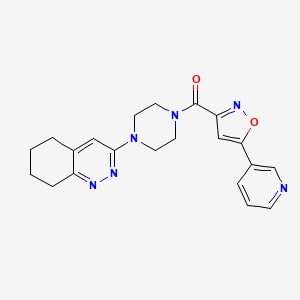![molecular formula C12H8F3N3O2S B2531830 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- CAS No. 16357-48-5](/img/structure/B2531830.png)
4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a pyrimidine ring with a thioxo group at the 2-position and a trifluoromethylphenylamino group at the 5-position
Preparation Methods
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- can be achieved through several synthetic routes. One common method involves the [3+3], [4+2], or [5+1] cyclization processes or domino reactions . For instance, the interaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile leads to the formation of condensed pyrimidine and imidazole fragments . Industrial production methods often involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Chemical Reactions Analysis
4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur-containing reagents and halogen derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with ethyl 2-isothiocyanatoacetate can lead to the formation of condensed pyrimidine and imidazole fragments .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . In chemistry, it is used as a versatile object for chemical modification, providing opportunities for the development of new physiologically active molecules . In biology and medicine, it has been explored for its potential therapeutic applications, including as a tumor necrosis factor-alpha antagonist .
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a light-dependent tumor necrosis factor-alpha antagonist . The structure-activity relationship profiles for this compound are dependent on the electronic properties of the molecules . Subsequent studies have shown that it can inhibit the binding of tumor necrosis factor-alpha to its receptor, thereby exerting its effects .
Comparison with Similar Compounds
4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- can be compared with other similar compounds, such as 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-ones and N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones . These compounds also exhibit tumor necrosis factor-alpha antagonist activity and have similar electronic properties .
Properties
IUPAC Name |
6-hydroxy-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)16-5-8-9(19)17-11(21)18-10(8)20/h1-5H,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVVJMKXGTZERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121482 |
Source


|
| Record name | Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-48-5 |
Source


|
| Record name | Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)


![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)


![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)


![6-{[4-(2,5-dimethylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2531765.png)




